molecular formula C18H18BrNO2 B1293297 4'-bromo-3-morpholinomethyl benzophenone CAS No. 898765-38-3

4'-bromo-3-morpholinomethyl benzophenone

Cat. No.: B1293297
CAS No.: 898765-38-3
M. Wt: 360.2 g/mol
InChI Key: TWFVOKBDMFIATF-UHFFFAOYSA-N
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Description

4’-Bromo-3-morpholinomethylbenzophenone is a chemical compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-morpholinomethylbenzophenone typically involves a multi-step processThe reaction conditions often involve the use of bromine or other brominating agents under controlled temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production methods for 4’-Bromo-3-morpholinomethylbenzophenone may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-morpholinomethylbenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4’-Bromo-3-morpholinomethylbenzophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-Bromo-3-morpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluoro-4’-morpholinomethylbenzophenone: Similar structure with a fluorine atom instead of a hydrogen atom.

    4-Bromo-3-methylbenzonitrile: Similar brominated aromatic compound with a nitrile group.

    4-Bromobenzonitrile: Another brominated aromatic compound used in various chemical reactions.

Uniqueness

4’-Bromo-3-morpholinomethylbenzophenone is unique due to the presence of both a bromine atom and a morpholinomethyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

(4-bromophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFVOKBDMFIATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643081
Record name (4-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-38-3
Record name (4-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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